Methoxyfenozide-d3
Description
Contextualizing Deuterated Analogs in Contemporary Chemical Research
In modern chemical and biological research, the use of deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by their stable isotope deuterium (B1214612), has become a pivotal technique. resolvemass.caontosight.ai This isotopic substitution, while subtle, can lead to significant changes in the physical and chemical properties of molecules, making them invaluable tools for a variety of scientific investigations. resolvemass.ca The primary utility of deuterated compounds stems from the mass difference between deuterium and hydrogen, which alters vibrational frequencies and can enhance molecular stability. resolvemass.ca This modification does not typically alter a compound's fundamental chemical reactivity or biological potency, allowing it to serve as an effective tracer or internal standard. metwarebio.comtandfonline.com
Deuterated compounds are widely employed in several key areas of research. In nuclear magnetic resonance (NMR) spectroscopy, they can simplify complex spectra. ontosight.ai In mass spectrometry, the mass difference allows for clear differentiation between the labeled and unlabeled compound, which is crucial for quantitative analysis. ontosight.aiscioninstruments.com Furthermore, the "deuterium switch" approach in medicinal chemistry involves intentionally replacing hydrogen with deuterium at specific sites in a drug molecule to improve its pharmacokinetic profile and potentially reduce toxicity. tandfonline.comnih.gov This strategy has led to the development and FDA approval of deuterated drugs. nih.gov
Rationale for Isotopic Labeling in Environmental and Biological Studies
Isotopic labeling is a powerful technique for tracking the movement and transformation of substances within complex environmental and biological systems. studysmarter.co.ukcreative-proteomics.comwikipedia.org By introducing a labeled compound, researchers can follow its path, understand its metabolism, and quantify its presence with high precision. studysmarter.co.uk This is particularly important in environmental science for monitoring pollutants like pesticides and understanding their fate in soil, water, and ecosystems. alfa-chemistry.comnih.gov Stable isotopes are often preferred for these studies as they are non-radioactive and safe for long-term investigations. studysmarter.co.uk
In biological studies, isotopic labeling provides unparalleled insights into metabolic pathways, drug metabolism, and the distribution of compounds within an organism. creative-proteomics.comsilantes.com For instance, using isotopically labeled versions of a drug can help researchers understand how it is broken down and excreted by the body. studysmarter.co.uk This technique is also essential for quantifying endogenous molecules versus their externally introduced, labeled counterparts. ontosight.ai The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry, as it corrects for variations in sample preparation and analysis, leading to more accurate and reliable results. scioninstruments.comcerilliant.comclearsynth.com
Properties
Molecular Formula |
C₂₂H₂₅D₃N₂O₃ |
|---|---|
Molecular Weight |
371.49 |
Synonyms |
3-Methoxy-2-methylbenzoic Acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide-d3; 3,5-Dimethylbenzoic Acid N-tert-butyl-N-(3-methoxy-2-methylbenzoyl)hydrazide-d3; Intrepid-d3; Intrepid (pesticide)-d3; Methoxyfenozide-d3; Methoxyphenozide-d3; |
Origin of Product |
United States |
Synthesis and Isotopic Derivatization Methodologies of Methoxyfenozide D3
Strategies for Deuterium (B1214612) Incorporation in the Methoxyfenozide (B170004) Scaffold
The introduction of deuterium into the methoxyfenozide structure is achieved through a synthetic approach that prioritizes selectivity and efficiency. Rather than attempting to exchange hydrogen for deuterium on the final, complex methoxyfenozide molecule—a process that would be difficult to control—the strategy involves the use of a deuterated building block from the outset. acs.org This ensures the deuterium label is placed exclusively at the desired position.
The synthesis of Methoxyfenozide-d3 is an example of a highly regioselective labeling method. Regioselectivity refers to the control of where a chemical modification occurs on a molecule. By building the final molecule from a precursor that already contains the deuterated methoxy (B1213986) group, the reaction's regioselectivity is guaranteed.
The primary strategy is not a direct hydrogen-deuterium exchange on methoxyfenozide but rather the de novo synthesis using a deuterated precursor. acs.orgtypeset.io This avoids non-specific deuteration at other sites on the molecule. While techniques for direct, late-stage H/D exchange exist, they often require specific activating groups or harsh conditions that could be incompatible with the complex structure of methoxyfenozide. google.comacs.org Synthesizing the molecule with a pre-labeled component is a more robust and common strategy for creating such specific internal standards.
The general synthesis of methoxyfenozide involves the acylation of a substituted hydrazine (B178648), which connects two different benzoic acid derivatives. google.comgoogle.com The structure can be deconstructed into three primary components:
A 3,5-dimethylbenzoyl group
A 3-methoxy-2-methylbenzoyl group
A tert-butyl hydrazine linker
To create Methoxyfenozide-(methoxy-d3), the synthesis requires a deuterated version of the second component. The key precursor is 3-(methoxy-d3)-2-methylbenzoic acid . The most logical and efficient synthesis for this precursor involves the methylation of its hydroxyl analog, 3-hydroxy-2-methylbenzoic acid , using a deuterated methylating agent.
Proposed Synthetic Route for Key Precursor:
| Reactant | Reagent | Product | Description |
| 3-hydroxy-2-methylbenzoic acid | Iodomethane-d3 (CD₃I) or Dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄) in the presence of a suitable base (e.g., K₂CO₃) | 3-(methoxy-d3)-2-methylbenzoic acid | This step introduces the crucial trideuteromethyl group onto the phenolic oxygen, creating the deuterated methoxy moiety. |
Once the deuterated benzoic acid precursor is synthesized, it can be converted to a more reactive form, such as an acyl chloride (3-(methoxy-d3)-2-methylbenzoyl chloride), using a reagent like thionyl chloride. This activated precursor is then reacted with the other components in a stepwise manner to assemble the final this compound molecule, mirroring the established synthesis pathway for standard methoxyfenozide. google.com
Stereoselective and Regioselective Labeling Techniques
Purification and Isotopic Purity Assessment of this compound
After synthesis, the crude product contains the desired this compound, alongside potential impurities such as non-deuterated methoxyfenozide (d0), partially deuterated species (d1, d2), and unreacted starting materials. Therefore, rigorous purification and subsequent analysis are critical to ensure the quality of the analytical standard. moravek.com The goal is to achieve high chemical and isotopic purity, typically greater than 98%. lucerna-chem.ch
High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification of methoxyfenozide and its labeled analogs. nih.govnih.gov This chromatographic method separates compounds based on their chemical properties, effectively removing synthetic byproducts and unreacted precursors.
The assessment of isotopic purity and structural integrity is primarily accomplished using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Analytical Techniques for Purity Assessment:
| Technique | Purpose | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Purification and determination of chemical purity. | Separates this compound from reaction impurities, aiming for a chemical purity of ≥98.0%. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determination of isotopic enrichment and purity. | MS is highly effective for quantifying isotopic enrichment. almacgroup.com By comparing the signal intensities of the ion corresponding to this compound (m/z ~371.5) and the non-labeled analog (m/z ~368.5), the isotopic purity can be accurately calculated. almacgroup.comresearchgate.net This technique confirms that the desired deuterated compound is the major component. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and verification of label position. | ¹H NMR confirms the absence of the characteristic proton signal for the methoxy group, while ²H NMR would show a signal at the corresponding chemical shift, verifying the specific location of the deuterium atoms. rsc.org |
These techniques, when used in conjunction, provide a comprehensive characterization of the final product, confirming its structure, chemical purity, and isotopic enrichment. rsc.org
Scale-Up Considerations for this compound Production in Research
Moving from small-scale laboratory synthesis to the production of larger, research-grade quantities (grams to kilograms) of this compound introduces several challenges. The development of scalable methodologies is crucial as the demand for deuterated compounds grows, not only for use as internal standards but also as active pharmaceutical ingredients. nih.govnih.gov
The production of deuterated materials at an industrial scale is limited to a small number of specialized facilities globally. marketgrowthreports.com Key considerations for scaling up production include cost, process efficiency, and infrastructure requirements.
Challenges in Scaling-Up this compound Production:
| Consideration | Description | Implication for this compound |
| Cost of Starting Materials | Deuterated reagents are significantly more expensive than their non-deuterated counterparts. marketgrowthreports.com | The primary cost driver is the deuterated methylating agent (e.g., iodomethane-d3). Its high price directly impacts the final cost of this compound. |
| Process Optimization & Efficiency | Reactions that work well on a milligram scale may not be efficient or safe at a kilogram scale. Batch processing can be less efficient than continuous flow techniques. nih.govmarketgrowthreports.com | The synthesis would need to be optimized to maximize yield and minimize waste of the expensive deuterated precursor. Heat transfer and mixing become critical parameters to control on a larger scale. |
| Purification at Scale | Preparative HPLC, while effective, is a costly and time-consuming method for purifying large quantities of material. | Developing alternative purification methods like crystallization, if feasible, could significantly reduce costs and improve throughput for large-scale production. |
| Infrastructure & Equipment | Large-scale synthesis requires specialized reactors and downstream processing equipment capable of handling the required volumes safely. isotope.compib.gov.in | Investment in dedicated, potentially corrosion-resistant equipment is necessary, adding to the overall production cost. |
| Quality Control | Ensuring consistent isotopic enrichment and chemical purity across large batches is a significant analytical challenge. nih.gov | Robust and validated analytical methods (LC-MS, NMR) must be implemented for rigorous batch-to-batch quality testing. acs.org |
Addressing these challenges is essential for the reliable and cost-effective production of this compound to support research and regulatory analysis in the agricultural and environmental sciences. nih.govpib.gov.in
Advanced Analytical Methodologies and Applications for Methoxyfenozide D3
Role of Methoxyfenozide-d3 as an Internal Standard in Quantitative Analysis
This compound is the isotope-labeled analog of the insecticide Methoxyfenozide (B170004), where deuterium (B1214612) atoms replace specific hydrogen atoms. This structural similarity makes it an ideal internal standard for quantitative analysis, particularly in the field of isotope dilution mass spectrometry (IDMS). ontosight.ai The core principle of IDMS is the addition of a known quantity of an isotopically labeled standard to a sample before processing. ontosight.ai Because the labeled standard (this compound) and the target analyte (Methoxyfenozide) have nearly identical physicochemical properties, they behave similarly during extraction, cleanup, and instrumental analysis. This co-behavior is crucial for correcting analytical errors that can arise during sample workup and analysis. nih.gov
Mitigation of Matrix Effects in Complex Sample Analysis
In analytical chemistry, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), the "matrix effect" is a significant challenge. nih.govbataviabiosciences.com This phenomenon occurs when components of the sample matrix (e.g., fats, sugars, and pigments in food samples) co-elute with the analyte and interfere with its ionization in the mass spectrometer's source. bataviabiosciences.com This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.gov
Using this compound as an internal standard is a highly effective strategy to mitigate these matrix effects. nih.gov Since this compound has the same retention time and ionization behavior as Methoxyfenozide, any signal suppression or enhancement caused by the matrix will affect both compounds equally. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix is normalized. nih.gov This allows for accurate quantification even in complex samples like chili powder, fruits, vegetables, and environmental matrices where significant matrix effects are common. nih.govresearchgate.net The use of such isotope-labeled standards can improve method efficiency by reducing the need for extensive and time-consuming sample cleanup procedures. researchgate.net
Enhancing Reproducibility and Accuracy in Trace Analysis
Achieving high reproducibility and accuracy is critical in trace analysis, where minute quantities of an analyte are measured. arxiv.org The use of this compound as an internal standard is instrumental in achieving this. arxiv.org By spiking the sample with a known amount of this compound at the beginning of the analytical process, it serves as a control throughout all subsequent steps.
Any loss of the target analyte during sample preparation, such as extraction or cleanup, will be mirrored by a proportional loss of the internal standard. Likewise, variations in injection volume or fluctuations in instrument performance (e.g., detector sensitivity) will impact both the analyte and the internal standard to the same degree. measurement-toolkit.org The quantification is based on the ratio of the analyte to the standard, which remains constant, thus correcting for these potential errors. measurement-toolkit.org This stable isotope dilution approach significantly improves the precision (reproducibility) and trueness (accuracy) of the results, which is essential for regulatory compliance and reliable environmental monitoring. arxiv.orgmdpi.com
Chromatographic Techniques for this compound Detection and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of Methoxyfenozide in various matrices. researchgate.netnih.govthermofisher.com The development and validation of an LC-MS/MS method using this compound as an internal standard involves several key stages.
Method Development:
Chromatographic Separation: The separation is typically performed on a reversed-phase column, such as a C18 column. lcms.cznih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure efficient ionization and good peak shape. lcms.czmdpi.com
Mass Spectrometric Detection: Detection is usually carried out using a triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode. nih.govmdpi.com The high selectivity of this technique is achieved by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both Methoxyfenozide and this compound. lcms.czdiva-portal.org For Methoxyfenozide, a common transition is m/z 369.3 > 149.2. tandfonline.com For the deuterated standard, the precursor ion would be shifted according to the number of deuterium atoms (e.g., m/z 372 for d3 or m/z 378 for d9). lcms.czmedchemexpress.commedchemexpress.com
Method Validation: A rigorous validation process ensures the method is reliable and fit for purpose. nih.gov Key validation parameters include:
Linearity: The method demonstrates a linear response across a range of concentrations, typically with a correlation coefficient (r²) of >0.99. nih.gov
Accuracy and Precision: Accuracy is assessed through recovery studies in spiked blank matrices, with typical acceptable ranges being 70-120%. researchgate.netmdpi.com Precision (repeatability and reproducibility) is evaluated by the relative standard deviation (RSD), which should ideally be below 20%. mdpi.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netnih.gov Methods for Methoxyfenozide have achieved LOQs as low as 0.01 mg/kg in various food matrices. researchgate.netnih.gov
The use of this compound is integral to a successful validation, particularly for demonstrating accuracy by compensating for matrix effects and procedural losses. arxiv.org
Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Example Transition (Methoxyfenozide) | Precursor Ion (m/z): 369.3, Product Ion (m/z): 149.2 tandfonline.com |
| Example Transition (this compound) | Precursor Ion (m/z): 372.3, Product Ion (m/z): 149.2 |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While less common for polar and thermally labile compounds like Methoxyfenozide, Gas Chromatography-Mass Spectrometry (GC-MS) can be adapted for its analysis. thermofisher.comtandfonline.com Due to Methoxyfenozide's properties, direct analysis by GC-MS is challenging, and often requires a derivatization step to increase its volatility and thermal stability.
The fundamental role of this compound as an internal standard remains the same in GC-MS as in LC-MS, compensating for variability in derivatization, injection, and system performance. After extraction from the matrix, the sample extract containing both the analyte and the internal standard would be derivatized before injection into the GC-MS system. researchgate.net Detection would be performed in Selected Ion Monitoring (SIM) or MRM mode to selectively monitor characteristic ions of the derivatized Methoxyfenozide and this compound. tandfonline.comeurl-pesticides.eu
High-Performance Thin-Layer Chromatography (HPTLC) Adaptations for Deuterated Compounds
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers high sample throughput and minimal solvent usage. researchgate.net It can be used for the analysis of a wide range of compounds, including pesticides. researchgate.netmdpi.com
In an HPTLC method, Methoxyfenozide and its deuterated internal standard, this compound, would be spotted onto an HPTLC plate (e.g., silica (B1680970) gel). mdpi.com Due to their nearly identical chemical properties, they would not be separated from each other during the development of the chromatogram. Instead, this compound would co-migrate with the analyte.
The primary application of HPTLC in this context would be for quantification when coupled to a mass spectrometer (HPTLC-MS). uni-giessen.de After separation on the plate, the zone containing both Methoxyfenozide and this compound can be eluted directly into a mass spectrometer using a specialized interface. uni-giessen.deresearchgate.net The MS detector would then differentiate and quantify the analyte and the standard based on their mass-to-charge ratios. This approach allows the internal standard to correct for inconsistencies in sample application volume and variations during the elution and detection process, thereby improving quantitative accuracy. uni-giessen.de
Sample Preparation Protocols for Diverse Research Matrices
The accurate detection of this compound hinges on effective sample preparation, which isolates the analyte from interfering matrix components. The choice of extraction and cleanup techniques is highly dependent on the nature of the sample matrix.
Extraction Techniques for Environmental Samples (e.g., Water, Soil, Sediment)
For environmental monitoring, various extraction methods are employed to isolate this compound from water, soil, and sediment.
Water: Liquid-liquid extraction (LLE) and partitioning is a common method for water samples. koreascience.krnih.gov This is often followed by purification using florisil (B1214189) gel filtration. koreascience.krnih.gov Solid-phase extraction (SPE) is another widely used technique for extracting the analyte from filtered water. usgs.gov
Soil: Soil samples are frequently treated using LLE and partitioning, similar to water samples. koreascience.krnih.gov An alternative approach involves extraction with a solvent mixture such as acetonitrile/dichloromethane. fao.org
Sediment: For suspended sediment, extraction is typically achieved through ultrasonication and solid-liquid extraction techniques. usgs.gov
Extraction Techniques for Biological Samples (Non-Human)
The complexity of biological matrices necessitates specific extraction protocols to ensure high recovery and sample cleanliness.
Plant-based Matrices: For fruits, vegetables, and mint, analysis often begins with liquid-liquid extraction and partitioning. researchgate.net In the case of rice, a specific QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acidified water and acetonitrile for extraction has been developed. thermofisher.com
Animal-derived Products: A modified QuEChERS method is used for honey, which involves extraction with a solution of acetonitrile and ethyl acetate, followed by a freezing-out step to remove interferences. mdpi.com For animal liver, a single-step QuEChERS extraction has proven effective. nih.govnih.gov
Other Matrices: In studies monitoring pesticide drift and exposure to beneficial insects, silicone bands have been used as passive samplers. Methoxyfenozide is extracted from these bands using acetonitrile. oup.com For direct analysis of pollen and beeswax, extraction is performed with acetonitrile that has been fortified with internal standards. nih.gov
Cleanup Strategies for Interferent Removal (e.g., QuEChERS)
Cleanup is a critical step to remove co-extracted matrix components that can interfere with instrumental analysis. The QuEChERS methodology is a prominent and versatile approach for this purpose. cvuas.dechromservis.eu
The standard QuEChERS protocol involves two main stages. First, the homogenized sample is extracted with acetonitrile. Second, a partitioning step is induced by adding a specific salt mixture, which typically includes magnesium sulfate (B86663), sodium chloride, and citrate (B86180) buffers, to separate the acetonitrile layer containing the analyte. cvuas.deeurl-pesticides.eueurl-pesticides.eu
Following the initial extraction, a cleanup technique called dispersive solid-phase extraction (dSPE) is commonly applied. cvuas.dechromservis.eu This involves adding a small amount of sorbent material to the extract. The type of sorbent is chosen based on the matrix:
Primary Secondary Amine (PSA): Frequently used to remove fatty acids, organic acids, and sugars from the sample extract. eurl-pesticides.eueurl-pesticides.eu
Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll, but it may also retain planar pesticides, potentially reducing their recovery. chromservis.eu
Z-Sep: A sorbent used for matrices with high fat content. eurl-pesticides.eu
Freezing-Out: This strategy serves as a simple and cost-effective cleanup for high-fat matrices, where the sample extract is frozen to precipitate lipids, which are then removed. ulpgc.es
Beyond QuEChERS, other cleanup methods include pH-adjusted liquid-liquid partitioning and florisil column chromatography. koreascience.krnih.govresearchgate.net Automated cleanup using miniaturized SPE (µSPE) cartridges is also an emerging option that offers high throughput and reduced solvent consumption. palsystem.com
Method Validation Parameters for this compound Assays
To ensure the reliability of analytical results, methods for this compound quantification must be rigorously validated. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com These limits are crucial for assessing the sensitivity of an analytical method and vary depending on the matrix and the analytical instrumentation used.
Table 1: LOD and LOQ for Methoxyfenozide in Various Matrices
| Matrix | LOD | LOQ | Reference |
|---|---|---|---|
| Water | 0.004 mg/L (ppm) | 0.008 mg/L (ppm) | koreascience.krnih.gov |
| Soil | 0.012 mg/kg (ppm) | 0.024 mg/kg (ppm) | koreascience.krnih.gov |
| Fruits, Vegetables | 0.005 - 0.025 mg/kg (ppm) | 0.010 - 0.050 mg/kg (ppm) | researchgate.net |
| Vegetables | 1.0 µg/kg (ppb) | 4.0 µg/kg (ppb) | researchgate.net |
| Brown Rice | 0.02 mg/kg | Not Reported | researchgate.net |
| Rice Straw | 0.04 mg/kg | Not Reported | researchgate.net |
| Honey | 0.0001 - 0.0004 mg/kg | 0.0002 - 0.0008 mg/kg | mdpi.com |
Recovery and Relative Standard Deviation (RSD) Assessment
Recovery studies are performed to evaluate the efficiency of the extraction and cleanup process by measuring the percentage of the known amount of analyte that is detected after the entire analytical procedure. The RSD, a measure of precision, indicates the variability of the measurements. According to regulatory guidelines such as SANTE, recovery values between 70% and 120% with an RSD of ≤20% are generally considered acceptable for pesticide residue analysis. thermofisher.commdpi.comnih.gov
Table 2: Recovery and RSD for Methoxyfenozide in Various Matrices
| Matrix | Average Recovery (%) | RSD (%) | Reference |
|---|---|---|---|
| Water | 83.5 - 110.3 | Not Reported | koreascience.krnih.gov |
| Soil | 98.1 - 102.8 | Not Reported | koreascience.krnih.gov |
| Fruits, Vegetables | 72 - 129 | 10 | researchgate.net |
| Vegetables | 70 - 80 | <8 | researchgate.net |
| Various Crops | 81.1 - 105.1 | 2.8 - 8.5 | researchgate.net |
| Brown Rice | 83.5 - 97.4 | Not Reported | researchgate.net |
| Rice Straw | 86.4 - 97.3 | Not Reported | researchgate.net |
| Rice | 76 - 116 | <15 | thermofisher.com |
| Honey | 70 - 120 | 7.75 (mean) | mdpi.com |
Linearity and Calibration Curve Performance
The linearity of an analytical method refers to its capability to produce test results that are directly proportional to the concentration of the analyte within a specified range. This is a critical parameter in quantitative analysis, ensuring the accuracy of measurements across a spectrum of concentration levels. The performance of the calibration curve is typically evaluated by its correlation coefficient (r) or coefficient of determination (r²), with values close to 1.0 indicating a strong linear relationship.
For the analysis of this compound and its parent compound, various studies have established excellent linearity using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for determining residue levels in diverse matrices such as fruits, vegetables, water, and soil.
Research has demonstrated that analytical methods for methoxyfenozide consistently yield high correlation coefficients, often exceeding 0.99. researchgate.netmdpi.com For instance, one method for analyzing methoxyfenozide and other insecticides reported a correlation coefficient (R) greater than 0.9992. researchgate.net Another study developing a method for detecting six different pesticides, including methoxyfenozide, in fruits and vegetables achieved correlation coefficients of 0.9998 and 0.9999 over a concentration range of 1 to 100 µg/L. researchgate.net Similarly, a method for analyzing pesticide residues in produce found good response linearity from 0.005 to 0.1 µg/mL for all analytes, with r² values greater than 0.99. mdpi.com
The linear range, which is the interval between the upper and lower concentrations of an analyte that has been demonstrated to follow a linear relationship, varies depending on the specific analytical method and the matrix being tested. For example, a method for vegetables showed a linear range from 5.0 to 200 ng/mL with correlation coefficients (r) higher than 0.996. researchgate.net In a separate validation study for methoxyfenozide in water, the calibration curve demonstrated linearity from 0.01 to 1.00 µg/L with a coefficient of determination (r²) of 0.9999. epa.gov
The establishment of a reliable calibration curve is fundamental for the accurate quantification of this compound. This involves analyzing a series of standards containing known concentrations of the analyte. The instrument's response to these standards is plotted against their concentrations to generate the calibration curve. For robust validation, international guidelines often recommend using a minimum of five concentration points to establish linearity.
The following tables summarize the linearity and calibration curve performance data from various analytical methodologies for methoxyfenozide.
Table 1: Linearity Performance of Methoxyfenozide in Various Studies
| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r/r²) | Source |
| LC-MS/MS | Fruits and Vegetables | 1 - 100 µg/L | 0.9998 and 0.9999 | researchgate.net |
| LC-MS/MS | Vegetables | 5.0 - 200 ng/mL | >0.996 (r) | researchgate.net |
| HPLC/UV | Water | 0.01 - 1.00 µg/L | 0.9999 (r²) | epa.gov |
| LC-MS/MS | Fruits and Vegetables | 0.005 - 0.1 µg/mL | >0.99 (r²) | mdpi.com |
| LC-MS/MS | Water, Sediment, Aquatic Products | Not Specified | >0.9992 (R) | researchgate.net |
| LC-MS/MS | Chinese Broccoli | Not Specified | ≥0.99 | researchgate.net |
Table 2: Detailed Calibration Data from a Method Validation Study for Methoxyfenozide and its Metabolites in Water
| Analyte | Concentration Range (µg/L) | Suitability Criterion (r²) | Source |
| Methoxyfenozide | 0.015 - 0.50 | ≥ 0.995 | epa.govepa.gov |
| A-ring phenol (B47542) metabolite | 0.015 - 0.50 | ≥ 0.995 | epa.govepa.gov |
| B-ring mono acid metabolite | 0.015 - 0.50 | ≥ 0.995 | epa.govepa.gov |
These findings underscore the reliability of modern analytical techniques in establishing a linear response for the quantification of methoxyfenozide residues, which is essential for regulatory monitoring and food safety assessments. The use of isotope-labeled internal standards like this compound is particularly advantageous in these analyses as they exhibit nearly identical behavior to the target analyte during sample preparation and analysis, helping to correct for matrix effects and improve the accuracy of quantification.
Environmental Fate and Transformation Studies Utilizing Methoxyfenozide D3
Elucidation of Environmental Degradation Pathways (e.g., Photolysis, Hydrolysis, Microbial)
The environmental persistence of methoxyfenozide (B170004) is influenced by several degradation pathways, including photolysis, hydrolysis, and microbial action. Studies utilizing isotopically labeled methoxyfenozide, such as the 14C-labeled compound, have been instrumental in elucidating these pathways. fao.org
Photolysis: Methoxyfenozide is susceptible to photodegradation. In aqueous solutions, such as natural lake water, the photolysis half-life has been reported to be approximately 77 days. fao.org
Hydrolysis: Methoxyfenozide is generally stable to hydrolysis under typical environmental pH conditions (pH 5, 7, and 9). fao.org This indicates that hydrolysis is not a significant degradation pathway in the environment.
Microbial Degradation: Microbial action is a pathway for the degradation of methoxyfenozide in soil, although the process is slow. fao.org The primary mechanism involves the incorporation of the molecule into soil organic matter, such as humic and fulvic acids. fao.org
While Methoxyfenozide-d3 is used to trace the parent compound in environmental samples, specific studies focusing on the identification and characterization of its deuterated transformation products are not extensively available in public literature. However, based on the known metabolic pathways of methoxyfenozide, it is scientifically inferred that the degradation of this compound would result in deuterated analogues of the known transformation products.
Studies on the metabolism of 14C-labeled methoxyfenozide have identified several transformation products in soil and plants. fao.org The major degradation pathway involves the slow oxidation of a methyl group on the B-ring to form a carboxylic acid. fao.org Another identified metabolite is the A-ring phenol (B47542), formed through demethylation. epa.gov Therefore, when this compound is used, the expected deuterated transformation products would be the deuterated versions of these compounds. The use of deuterated standards aids in the identification of such products in complex samples. dtu.dk
The degradation of methoxyfenozide follows first-order kinetics in various environmental compartments. However, the rate of degradation, and thus its persistence, varies significantly depending on the environmental matrix.
In soil, methoxyfenozide is considered very persistent. Studies on its aerobic degradation in various soil types have shown that a significant portion of the applied amount remains after one year. fao.org In contrast, its dissipation in water can be more rapid under certain laboratory conditions. nih.gov The persistence of methoxyfenozide in the environment underscores the importance of understanding its long-term fate.
Table 1: Degradation Half-life (DT50) of Methoxyfenozide in Various Environmental Systems
| Environmental System | Half-life (DT50) | Reference(s) |
|---|---|---|
| Aerobic Soil | 340 - 1100 days | fao.org |
| Aqueous Photolysis (Pond Water) | 77 days | fao.org |
| Water (Laboratory Conditions) | 3.03 days | nih.govkoreascience.kr |
| Hydrolysis (pH 5, 7, 9) | Stable | fao.org |
| Litchi (Foliage) | 5.1 - 5.3 days | nih.gov |
| Longan (Foliage) | 5.3 - 5.7 days | nih.gov |
| Chinese Cabbage | 1.2 days | mdpi.com |
Identification and Characterization of Deuterated Transformation Products
Transport and Distribution Dynamics in Environmental Compartments
The movement and distribution of methoxyfenozide in the environment are governed by its sorption to soil and sediment, which in turn influences its mobility and potential for leaching.
Sorption and desorption are key processes that control the concentration of pesticides in the soil solution, affecting their bioavailability and transport. researchgate.net Methoxyfenozide is expected to adsorb to suspended solids and sediment. nih.gov The extent of sorption is influenced by soil properties, such as organic matter content.
Based on its chemical properties, methoxyfenozide is considered to have low to moderate mobility in soil. fao.org This suggests a potential for leaching into groundwater under certain conditions, although its strong sorption to soil particles can mitigate this risk. Its persistence, combined with its mobility, indicates a potential for off-site transport through runoff and erosion, leading to accumulation in aquatic systems. researchgate.net
Environmental fate models are used to predict the concentration and persistence of pesticides like methoxyfenozide in various environmental compartments. These models incorporate data on degradation kinetics, sorption, and mobility to estimate potential environmental exposure. The persistence of methoxyfenozide in soil and its potential for transport to aquatic environments are key considerations in these models. rsc.org
Table 2: Soil Sorption and Mobility Parameters for Methoxyfenozide
| Parameter | Value | Interpretation | Reference(s) |
|---|---|---|---|
| Organic Carbon Partition Coefficient (Koc) | 219 - 922 mL/goc | Low to Moderate Mobility | researchgate.net |
| Groundwater Ubiquity Score (GUS) | High | High Leachability Potential | fao.org |
Mobility and Leaching Potential in Aquatic and Terrestrial Environments
Bioavailability and Sequestration Research in Environmental Matrices (Non-Organismal)
The environmental fate of this compound, a deuterated isotopologue used as a tracer for its parent compound, is largely dictated by its physicochemical properties, which govern its movement, persistence, and partitioning in non-organismal matrices such as soil and water. Research indicates that the compound is characterized by high persistence and moderate mobility, factors that significantly influence its bioavailability and sequestration. epa.govregulations.gov
Methoxyfenozide is very persistent, with aerobic soil metabolism half-lives reported to be between 336 and 1100 days. epa.gov Other assessments suggest a half-life of 1 to 3 years in both soil and water. regulations.gov It is stable to hydrolysis at various pH levels and to photolysis. regulations.gov Furthermore, volatilization from moist or dry soil surfaces is not considered a significant dissipation pathway. nih.gov This inherent stability means the compound can remain in the environment for extended periods, increasing the potential for sequestration into soil and sediment matrices.
The sequestration of this compound in soil is strongly influenced by its tendency to adsorb to soil particles. The organic carbon partition coefficient (Koc) is a key indicator of this behavior. Studies have reported a range of Koc values, from 219 to 922 mL/g, which classifies the compound as moderately mobile. epa.govregulations.gov An estimated Koc value of 1,100 further suggests that it is expected to have low mobility in soil. nih.gov This affinity for organic carbon means that once introduced into the environment, this compound will bind to soil and sediment, reducing its concentration in the aqueous phase and thus limiting its immediate bioavailability for transport or degradation.
Despite its moderate-to-low mobility, the compound's extreme persistence creates a potential for it to move from the application site into aquatic systems through leaching, erosion, or runoff over time. epa.govregulations.gov Its low aqueous solubility (3.3 mg/L) and log octanol-water partition coefficient (Kow) of 3.72 also play roles in its environmental partitioning, favoring association with organic matter over remaining in solution. epa.govnih.gov The combination of strong binding to soil (sequestration) and high persistence defines its long-term environmental behavior.
Table 1: Physicochemical Properties Influencing Environmental Fate
| Property | Value | Reference |
|---|---|---|
| Aerobic Soil Metabolism Half-Life | 336 - 1100 days | epa.gov |
| Soil/Water Half-Life | 1 - 3 years | regulations.gov |
| Organic Carbon Partition Coefficient (Koc) | 219 - 922 mL/g | epa.govregulations.gov |
| Log Octanol-Water Partition Coefficient (Log Kow) | 3.72 | epa.gov |
| Aqueous Solubility | 3.3 mg/L | epa.gov |
| Henry's Law Constant | 3.8 x 10-12 atm-cu m/mole | nih.gov |
| Vapor Pressure | 3.5 x 10-11 mm Hg at 25°C | nih.gov |
Table 2: Environmental Degradation Characteristics
| Degradation Pathway | Stability/Rate | Reference |
|---|---|---|
| Hydrolysis | Stable at all pH levels | regulations.gov |
| Photolysis | Stable | regulations.gov |
| Microbial Degradation | Very slow | regulations.gov |
| Volatility | Not significant | nih.gov |
Metabolic Pathway Elucidation in Biological Systems Non Human Through Methoxyfenozide D3 Tracing
In Vitro Metabolic Investigations in Model Organisms (Non-Human)
In vitro systems, utilizing subcellular fractions and purified enzymes from model organisms, provide a controlled environment to study the initial steps of methoxyfenozide (B170004) metabolism. These studies are crucial for identifying the primary enzymes involved and understanding their kinetic behavior.
Microsomal and Cytosolic Metabolism Studies
The metabolism of xenobiotics is broadly categorized into phases, with Phase I and II reactions being central. core.ac.uk Microsomes, which are vesicles formed from the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, key players in Phase I oxidative metabolism. core.ac.ukjst.go.jp The cytosol, on the other hand, is rich in soluble enzymes like glutathione (B108866) S-transferases (GSTs), which are primarily involved in Phase II conjugation reactions. core.ac.ukjst.go.jp
Studies using microsomal and cytosolic fractions from various non-human organisms, particularly insects, have been instrumental in understanding methoxyfenozide's biotransformation. core.ac.uknih.gov By incubating Methoxyfenozide-d3 with these fractions, researchers can identify the deuterated metabolites formed. For instance, experiments with insect-derived microsomes have demonstrated the capacity of CYP enzymes to hydroxylate the methoxyfenozide molecule. nih.govnih.gov The presence of deuterated hydroxylated metabolites confirms the role of these enzymes in the initial breakdown of the insecticide. Similarly, incubating this compound with cytosolic preparations containing GSTs can reveal the formation of glutathione conjugates, indicating a pathway for detoxification and increased water solubility. core.ac.ukresearchgate.net
The use of specific protein markers helps in quantifying the amount of microsomal and cytosolic protein per gram of tissue, allowing for the scaling of in vitro data to predict in vivo metabolic clearance. nih.gov For example, cytochrome P450 content is a common marker for microsomal protein, while GST activity is used for cytosolic protein. nih.gov
Enzyme Kinetics and Isotope Effects in Biotransformation
The study of enzyme kinetics provides quantitative insights into the efficiency of metabolic reactions. By measuring the rate of this compound metabolism at varying substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum velocity (V_max) can be determined for the involved enzymes.
The use of deuterated substrates like this compound also allows for the investigation of kinetic isotope effects (KIEs). nih.govnih.govmdpi.com A KIE occurs when the isotopic substitution of an atom at a position involved in bond-breaking in the rate-determining step of a reaction leads to a change in the reaction rate. unl.edu If the C-D bond is broken more slowly than a corresponding C-H bond, a "normal" KIE is observed, providing strong evidence that this bond cleavage is part of the rate-limiting step of the enzymatic reaction. d-nb.info
For example, if the hydroxylation of methoxyfenozide by a cytochrome P450 enzyme is the rate-limiting step, the metabolism of this compound would be slower than that of its non-deuterated counterpart. unl.edu The magnitude of the KIE can provide detailed information about the transition state of the reaction. unl.edud-nb.info The measurement of KIEs is a sophisticated tool used to probe the mechanisms of enzyme-catalyzed reactions, including those involved in pesticide metabolism. nih.govmdpi.com
In Vivo Metabolic Studies in Target and Non-Target Organisms (Non-Human)
In vivo studies are essential to understand the complete picture of a xenobiotic's fate, encompassing absorption, distribution, metabolism, and excretion (ADME) within a whole organism. The use of this compound in these studies allows for accurate tracking of the compound and its metabolites through various tissues and excretory pathways.
Absorption, Distribution, and Excretion Profiling Using Deuterated Tracers
Following administration of this compound to non-human organisms, its absorption into the body, distribution among different organs and tissues, and eventual excretion can be monitored by analyzing samples for the presence of the deuterated label. nih.govwho.int This is often achieved using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish between the deuterated compound and its endogenous counterparts. researchgate.net
For instance, in studies with insects, this compound can be applied topically or incorporated into their diet. Subsequent analysis of hemolymph, fat bodies, gut, and excreta at different time points reveals the rate and extent of absorption, the primary sites of accumulation, and the routes and speed of elimination. nih.gov In aquatic non-target organisms, the uptake from water, distribution in tissues like gills, liver, and muscle, and excretion back into the water can be profiled. researchgate.net Such studies have shown that methoxyfenozide can be persistent in some aquatic environments and can be transported between water and sediment. researchgate.net
Data from radiolabelled methoxyfenozide studies in rats, which can be conceptually extrapolated to deuterated tracers, show rapid absorption with maximum blood concentrations reached quickly. who.int The primary route of excretion was found to be through the feces, with a smaller percentage in the urine. nih.govfao.org Biliary excretion was also shown to be a significant pathway for elimination. who.int
Identification and Structural Elucidation of Deuterated Metabolites
A key advantage of using this compound is the ability to identify and structurally elucidate its metabolites. The deuterium (B1214612) label acts as a clear marker, simplifying the process of distinguishing metabolites from the background matrix in complex biological samples. nih.govfao.org Advanced analytical techniques, particularly LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy, are employed for this purpose. fao.org
Mass spectrometry can detect the characteristic mass shift of the deuterated metabolites compared to their non-deuterated forms. By analyzing the fragmentation patterns in the mass spectrometer, the site of metabolic modification on the methoxyfenozide molecule can often be determined. NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the metabolites. fao.org
Studies have identified a number of metabolites of methoxyfenozide, resulting from reactions such as hydroxylation, demethylation, and conjugation. who.int The use of this compound aids in confirming that these metabolites originate from the parent compound.
Comparative Metabolism of this compound Across Different Non-Human Species
The metabolism of Methoxyfenozide, and by extension the pathways that would be traced using this compound, varies across different non-human species, particularly among insects. These differences are largely attributable to variations in the activity and substrate specificity of metabolic enzyme systems, primarily cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs).
In lepidopteran pests, the primary targets of Methoxyfenozide, metabolism is a key factor in detoxification. Studies on various species reveal common but quantitatively different metabolic routes. For instance, in the cotton leafworm (Spodoptera littoralis), a fivefold resistance to Methoxyfenozide was linked to a 2.1-fold increase in monooxygenase (MO) activity. nih.govresearchgate.net The use of synergists confirmed that P450-mediated metabolism is a significant pathway. nih.govresearchgate.net Similarly, in the armyworm (Spodoptera litura), resistance has been strongly linked to P450 monooxygenases. nih.govsci-hub.se Research has shown that the CYP9A subfamily of P450s, in particular, is involved in the detoxification of insecticides in species like Spodoptera exigua. nih.gov
In the silkworm, Bombyx mori, application of Methoxyfenozide was found to cause significant changes in storage proteins and other key proteins, indicating an impact on fundamental physiological and metabolic processes. innspub.netresearchgate.net In the South American tomato pinworm (Tuta absoluta), resistance mechanisms have also been associated with monooxygenases, esterases, and glutathione S-transferases. researchgate.net
The primary metabolic pathways for Methoxyfenozide generally involve demethylation of the methoxy (B1213986) group on the A-ring to form a phenol (B47542), which can then be conjugated, and hydroxylation at the methyl groups on the B-ring. nih.gov Cleavage of the core diacylhydrazine structure is typically a minor pathway. nih.gov A study using this compound would allow researchers to precisely quantify the flux through these different pathways in various species, highlighting which metabolic routes are most active and how they differ.
Interactive Data Table: Comparative Metabolism of Methoxyfenozide in Select Insect Species
| Species | Primary Metabolic Enzymes Implicated | Key Metabolic Pathways | Observed Effect | Reference |
| Spodoptera littoralis (Cotton Leafworm) | Cytochrome P450 Monooxygenases (P450s) | Oxidative metabolism | Increased P450 activity linked to resistance. | nih.govresearchgate.net |
| Spodoptera litura (Armyworm) | Cytochrome P450 Monooxygenases (P450s) | Oxidative metabolism | P450-mediated metabolism is a major resistance mechanism. | nih.govsci-hub.se |
| Spodoptera exigua (Beet Armyworm) | Cytochrome P450s (CYP9A9) | Detoxification | CYP9A9 plays a key role in detoxification of Methoxyfenozide. | nih.gov |
| Helicoverpa armigera (Cotton Bollworm) | Cytochrome P450s, Esterases, GSTs | N-Decarbomethoxylation | Negative cross-resistance observed with indoxacarb (B177179), linked to metabolic enzyme activity. | mdpi.com |
| Tuta absoluta (Tomato Pinworm) | Monooxygenases, Esterases, GSTs | Detoxification | Synergism studies suggest involvement of multiple enzyme families in resistance. | researchgate.net |
| Bombyx mori (Silkworm) | General metabolic system | Affects protein synthesis and metabolism | Alters levels of major hemolymph and storage proteins. | innspub.netresearchgate.net |
Research on Metabolic Resistance Mechanisms Using Deuterated Compounds
Metabolic resistance is a primary mechanism by which insects survive exposure to insecticides. croplife.org.au This form of resistance involves an enhanced ability of the insect's enzyme systems to break down or detoxify the chemical before it can reach its target site. croplife.org.aufrontiersin.org The major enzyme families involved are cytochrome P450s, glutathione S-transferases (GSTs), and carboxylesterases (CEs). researchgate.net Research into these mechanisms is essential for developing effective resistance management strategies.
Deuterated compounds like this compound are invaluable tools for this research. The substitution of hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of enzymatic cleavage of that C-H bond. This phenomenon is known as the deuterium kinetic isotope effect (KIE). cdnsciencepub.comnih.gov Because P450-mediated metabolism often involves the breaking of a C-H bond as the rate-limiting step, deuteration can make a compound more resistant to this type of detoxification. cdnsciencepub.comnih.gov
The use of deuterated compounds can help researchers:
Identify Rate-Limiting Metabolic Steps: By comparing the metabolism rate of a deuterated versus a non-deuterated compound, researchers can determine if the C-H bond cleavage is a critical, rate-limiting step in the detoxification pathway.
Overcome Metabolic Resistance: In resistant insect populations with elevated P450 activity, a deuterated insecticide may exhibit increased toxicity compared to its non-deuterated counterpart. cdnsciencepub.comacs.org The slower metabolism allows more of the active compound to reach its target site. This was famously demonstrated with deuterated DDT, which proved effective against DDT-resistant mosquitoes that relied on enhanced dehydrochlorination for resistance. acs.orgbiodiversitylibrary.org
Given that resistance to Methoxyfenozide is frequently linked to elevated P450 monooxygenase activity, this compound would be an ideal probe to investigate these mechanisms. nih.govnih.gov If resistance in a particular insect strain is primarily due to enhanced P450-mediated demethylation or hydroxylation, then this compound (deuterated at the methoxy or methyl groups) would likely be metabolized more slowly in that strain, potentially restoring susceptibility. Such studies would provide definitive evidence for the role of specific metabolic pathways in resistance.
Interactive Data Table: Research Findings on Methoxyfenozide Resistance Mechanisms
| Insect Species | Resistance Level Noted | Primary Enzyme System Implicated | Synergist Used to Confirm Mechanism | Research Implication for Deuterated Compounds | Reference |
| Spodoptera litura | 2358.6-fold (lab selected) | P450 Monooxygenases (MO) | Piperonyl Butoxide (PBO) | This compound could be used to confirm MO-mediated metabolism as the key resistance pathway. | nih.govsci-hub.se |
| Tuta absoluta | 2352-fold (lab selected) | P450 Monooxygenases (MO) | Piperonyl Butoxide (PBO) | Tracing with this compound could elucidate the specific P450-driven metabolic routes conferring resistance. | researchgate.net |
| Spodoptera littoralis | 5-fold (lab selected) | P450 Monooxygenases (MO) | Piperonyl Butoxide (PBO) | A deuterated version could quantify the impact of slowed metabolism on overcoming this level of resistance. | nih.govresearchgate.net |
| Helicoverpa armigera | 13.7-fold (lab selected) | P450s, Esterases | Not specified for Methoxyfenozide | This compound could help differentiate the contribution of P450s versus other enzymes in resistance. | mdpi.com |
Mechanistic Investigations of Methoxyfenozide Action and Resistance Research Tools
Molecular Interaction Studies with Ecdysone (B1671078) Receptor Complexes (EcR:USP)
The insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), exerts its effects by binding to a heterodimeric nuclear receptor complex composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP). neliti.comnih.gov Methoxyfenozide (B170004) functions by mimicking 20E, acting as a potent agonist at this receptor complex. irac-online.orgcapes.gov.br
Binding Affinity and Agonistic Activity Characterization
Methoxyfenozide exhibits a high binding affinity for the EcR:USP complex, particularly in lepidopteran species. This strong interaction is fundamental to its insecticidal potency. capes.gov.br Research has quantified this affinity, demonstrating its potent agonistic nature. For instance, in studies using nuclear extracts from the Indian meal moth, Plodia interpunctella, methoxyfenozide was found to bind with a very high affinity, showing a dissociation constant (Kd) of 0.5 nM. capes.gov.br This affinity is significantly greater than that of older diacylhydrazine insecticides; for example, methoxyfenozide shows a six-times greater affinity for the ecdysteroid receptor complex in a lepidopteran cell line than tebufenozide. ijcmas.com This high affinity ensures that it can effectively compete with the natural hormone and initiate a physiological response at low concentrations, leading to its high efficacy against numerous caterpillar pests. capes.gov.br
Binding Affinity of Diacylhydrazine Agonists
| Compound | Target Species/System | Binding Affinity (Kd) | Relative Affinity Comparison |
|---|---|---|---|
| Methoxyfenozide | Plodia interpunctella | 0.5 nM | - |
| Methoxyfenozide | Lepidopteran Cell Line | Not Specified | 6x greater than Tebufenozide |
| Tebufenozide | Lepidopteran Cell Line | Not Specified | - |
Allosteric Modulation and Receptor Conformation Studies
The binding of an agonist to the EcR:USP heterodimer is a complex process involving significant conformational changes. The individual EcR and USP subunits are incapable of binding the ligand on their own. neliti.com The formation of the EcR-USP complex induces a conformational shift that creates a functional ligand-binding pocket primarily within the EcR subunit. neliti.com
The binding of methoxyfenozide to this pocket induces further conformational changes that stabilize the active state of the receptor complex, enabling it to bind to specific DNA sequences known as ecdysone response elements (EcREs) and regulate gene transcription. neliti.comijcmas.com Structural studies reveal the existence of a second cavity within the receptor's ligand-binding domain that specifically accommodates non-steroidal agonists like methoxyfenozide. ijcmas.com There is an overlap between this non-steroidal binding site and the pocket for the natural hormone, 20E. ijcmas.com This structural adaptability within the ligand-binding pocket allows for high-affinity binding of diacylhydrazines and is crucial for their agonistic activity, which ultimately triggers the downstream physiological effects.
Biochemical and Physiological Responses in Lepidopteran Systems
The potent agonistic action of methoxyfenozide at the EcR:USP complex triggers a cascade of biochemical and physiological events in susceptible lepidopteran larvae, leading to developmental disruption and mortality.
Impact on Molting Processes and Cuticle Deposition
As an ecdysone agonist, methoxyfenozide mimics the natural molting hormone, inducing a premature and lethal molting cycle. neliti.comirac-online.org This disrupts the normal, carefully timed process of ecdysis. Larvae exposed to methoxyfenozide initiate a precocious molt, characterized by premature apolysis (the separation of the old cuticle from the epidermis) and abnormal deposition of a new, often malformed, cuticle. mdpi.com This improperly formed cuticle cannot support the insect, and the larva is unable to complete the molt successfully, resulting in death.
Feeding Cessation and Developmental Disruption Phenomena
One of the most immediate and pronounced effects of methoxyfenozide ingestion by lepidopteran larvae is the rapid cessation of feeding, often occurring within hours. This is a direct consequence of the premature initiation of the molting process, a period during which larvae naturally stop feeding. mdpi.com This antifeedant effect is a key component of its crop-protection properties. The subsequent developmental disruption, including the inability to properly molt, ensures the mortality of the pest, typically within a few days of exposure. mdpi.com
Research on Insect Resistance Mechanisms to Methoxyfenozide
The repeated use of methoxyfenozide has led to the development of resistance in several lepidopteran pest populations. Research into the underlying mechanisms is crucial for developing effective resistance management strategies. The primary mechanisms identified are metabolic resistance and, to a lesser extent, alterations in the target site. mdpi.comresearchgate.net
Metabolic resistance is the most commonly cited mechanism, where insects exhibit an enhanced ability to detoxify the insecticide. Studies have consistently implicated cytochrome P450-dependent monooxygenases (MO) as the major enzymes responsible for methoxyfenozide metabolism. nih.govresearchgate.netnih.gov For example, in a resistant strain of Spodoptera litura, the synergist piperonyl butoxide (PBO), an inhibitor of monooxygenases, significantly increased the toxicity of methoxyfenozide, pointing to MO-mediated detoxification. nih.govsci-hub.se Similar findings have been reported for Spodoptera littoralis and Tuta absoluta, where elevated MO activity was correlated with resistance. researchgate.netresearchgate.netnih.gov Some studies also suggest a role for esterases in detoxification. researchgate.netplos.org
Target-site resistance, resulting from alterations in the EcR:USP complex that reduce binding affinity for the insecticide, has also been investigated. While less common than metabolic resistance, it represents a potential mechanism. For instance, in Plutella xylostella, resistance has been linked to the downregulation of the PxEcR-B receptor isoform via miRNA regulation, which reduces ligand binding and confers tolerance.
Documented Methoxyfenozide Resistance Mechanisms in Lepidoptera
| Species | Primary Resistance Mechanism | Enzymes/Genes Implicated | Synergist Effect |
|---|---|---|---|
| Spodoptera litura | Metabolic (Monooxygenases) | Cytochrome P450s | High synergism with PBO (SR = 4.83) |
| Tuta absoluta | Metabolic (Monooxygenases, Esterases, GSTs) | Cytochrome P450s, Esterases, Glutathione (B108866) S-transferases | High synergism with PBO (SR = 95) |
| Spodoptera littoralis | Metabolic (Monooxygenases) | Cytochrome P450s (2.1x higher activity) | Significant synergism with PBO (SR = 2.2) |
| Chrysoperla carnea | Metabolic (Monooxygenases, Esterases) | Cytochrome P450s, Esterases | Significant synergism with PBO and DEF |
| Plutella xylostella | Target-site (Receptor downregulation) | miR-189942, PxEcR-B | Not Applicable |
*SR = Synergistic Ratio; PBO = Piperonyl Butoxide; DEF = S,S,S-tributyl phosphorotrithioate
Role of Detoxification Enzymes (e.g., Monooxygenases, Esterases) in Metabolic Resistance
Metabolic resistance is a key mechanism by which insects develop tolerance to methoxyfenozide. This process involves the upregulation of detoxification enzymes that metabolize the insecticide into less toxic, more easily excretable compounds. The primary enzyme families implicated in methoxyfenozide resistance are cytochrome P450 monooxygenases (P450s) and, to a lesser extent, esterases.
Monooxygenases (P450s): A substantial body of evidence points to the central role of P450s in methoxyfenozide resistance across various insect species. Synergism studies using piperonyl butoxide (PBO), a known inhibitor of P450s, have consistently shown an increased susceptibility to methoxyfenozide in resistant strains.
In a methoxyfenozide-selected strain of Spodoptera litura, PBO exhibited a high synergistic ratio of 4.83, indicating that monooxygenases are a primary mechanism of resistance. sci-hub.senih.gov
Similarly, in a resistant strain of Spodoptera littoralis, the monooxygenase activity was 2.1 times higher than in the susceptible strain, and PBO significantly increased the toxicity of methoxyfenozide. researchgate.netnih.gov
Research on the South American tomato pinworm, Tuta absoluta, also suggested the involvement of monooxygenases, esterases, and glutathione S-transferases in resistance, with monooxygenase activity appearing to be the most significant. researchgate.net
In the rice stem borer, Chilo suppressalis, PBO significantly increased the sensitivity of resistant strains to methoxyfenozide, implicating P450s in the resistance. nih.gov Transcriptome profiling identified six highly expressed P450 genes in resistant strains, with CYP321F3 being causally linked to resistance. nih.gov
Esterases: The role of esterases in methoxyfenozide resistance is more variable and appears to be species-dependent. While some studies have shown their involvement, others have found no significant contribution.
In a methoxyfenozide-selected strain of the green lacewing, Chrysoperla carnea, the use of S,S,S-tributyl phosphorotrithioate (DEF), an esterase inhibitor, significantly increased the toxicity of methoxyfenozide, suggesting a role for esterases in detoxification. nih.govplos.org
Conversely, in S. litura and S. littoralis, DEF did not show any significant synergistic effect, indicating that esterases are not a major factor in methoxyfenozide resistance in these species. sci-hub.senih.govresearchgate.net
Studies on Plutella xylostella have shown that resistance can be linked to increased activity of various detoxification enzymes, including esterases. mdpi.com However, another study on S. littoralis found that sublethal concentrations of methoxyfenozide did not significantly alter esterase-specific activity. nih.gov
Interactive Data Table: Synergistic Ratios of PBO and DEF in Methoxyfenozide-Resistant Insect Strains
| Insect Species | Synergist | Synergistic Ratio (Resistant Strain) | Implicated Enzyme | Reference |
| Spodoptera litura | PBO | 4.83 | Monooxygenases | sci-hub.senih.gov |
| Spodoptera litura | DEF | 1.00 | Esterases (not significant) | sci-hub.senih.gov |
| Spodoptera littoralis | PBO | 2.2 | Monooxygenases | researchgate.netnih.gov |
| Spodoptera littoralis | DEF | 0.96 | Esterases (not significant) | researchgate.netnih.gov |
| Tuta absoluta | PBO | 95 | Monooxygenases | researchgate.net |
| Tuta absoluta | DEF | 51 | Esterases | researchgate.net |
| Chrysoperla carnea | PBO | Significant | Monooxygenases | nih.govplos.org |
| Chrysoperla carnea | DEF | Significant | Esterases | nih.govplos.org |
Target Site Insensitivity and Receptor Mutation Analysis
The primary target site for methoxyfenozide is the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). nih.gov Methoxyfenozide acts as an agonist, mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E), and inducing a premature and lethal molt. nih.govnih.gov Target site insensitivity occurs when mutations in the EcR gene reduce the binding affinity of methoxyfenozide, thereby diminishing its efficacy.
While metabolic resistance is more commonly reported, target site insensitivity is also a recognized mechanism of resistance to ecdysone agonists. plos.org Research has focused on identifying specific mutations within the ligand-binding domain (LBD) of the EcR that confer resistance.
Studies on various insect species have identified point mutations in genes encoding receptor target sites as a mechanism for insecticide resistance. plos.org
For diacylhydrazine insecticides like methoxyfenozide, the EcR is the specific target. researchgate.netnih.govresearchgate.net The high affinity of methoxyfenozide to the EcR complex in lepidopteran insects is crucial for its insecticidal activity. nih.gov
While direct evidence of specific EcR mutations conferring methoxyfenozide resistance in field populations is an active area of research, the principle of target site insensitivity is well-established for other insecticide classes and is considered a potential mechanism for methoxyfenozide resistance. plos.orgucanr.edu
Cross-Resistance Patterns with Other Insecticides
Investigating cross-resistance patterns is essential for designing effective insecticide rotation programs to manage resistance. Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared resistance mechanism.
A methoxyfenozide-resistant strain of S. litura showed high cross-resistance to deltamethrin (B41696) and abamectin (B1664291), but no cross-resistance to profenofos, spinosad, fipronil, lufenuron, or thiodicarb. nih.govnih.gov The cross-resistance to deltamethrin and abamectin was also found to be mediated by monooxygenases. sci-hub.se
In contrast, a methoxyfenozide-selected strain of Chrysoperla carnea did not exhibit cross-resistance to acetamiprid, lambda-cyhalothrin, or profenofos. nih.gov
A methoxyfenozide-resistant strain of the housefly, Musca domestica, showed very low cross-resistance to cyromazine, fipronil, and chlorpyrifos, and no cross-resistance to spinosad and bifenthrin. nih.govresearchgate.net
Interestingly, negative cross-resistance has been observed between methoxyfenozide and indoxacarb (B177179) in the cotton bollworm, Helicoverpa armigera. mdpi.com Methoxyfenozide-resistant populations were more susceptible to indoxacarb, and vice-versa. mdpi.com This phenomenon is rare but offers potential for resistance management.
Interactive Data Table: Cross-Resistance of Methoxyfenozide-Resistant Strains to Other Insecticides
| Methoxyfenozide-Resistant Species | Insecticide | Cross-Resistance Level | Reference |
| Spodoptera litura | Deltamethrin | High (28.82-fold) | nih.gov |
| Spodoptera litura | Abamectin | High (12.87-fold) | nih.gov |
| Spodoptera litura | Emamectin benzoate | Little (2.36-fold) | nih.gov |
| Spodoptera litura | Profenofos, Spinosad, Fipronil | None | nih.gov |
| Chrysoperla carnea | Acetamiprid, Lambda-cyhalothrin, Profenofos | None | nih.gov |
| Musca domestica | Cyromazine, Fipronil, Chlorpyrifos | Very Low | nih.govresearchgate.net |
| Musca domestica | Spinosad, Bifenthrin | None | nih.govresearchgate.net |
| Helicoverpa armigera | Indoxacarb | Negative | mdpi.com |
| Tuta absoluta | Tebufenozide, Cartap hydrochloride, Deltamethrin | Significant | researchgate.net |
Gene Expression Profiling and Transcriptomic Analysis in Resistant Strains
The advent of high-throughput sequencing technologies has enabled detailed investigations into the genetic basis of insecticide resistance. Transcriptomic analysis, which profiles the expression of thousands of genes simultaneously, has become a powerful tool for identifying genes and pathways associated with methoxyfenozide resistance.
In a study on Spodoptera exigua, transcriptomic analysis following treatment with a sublethal dose of methoxyfenozide revealed that 2,639 genes were up-regulated and 2,512 were down-regulated. mdpi.comnih.govcabidigitallibrary.org Among these, 15 genes were involved in the ecdysone signaling pathway. mdpi.comnih.govcabidigitallibrary.org
Quantitative PCR (qPCR) analysis showed that the expression of ecdysone receptor A (EcRA) was significantly increased in S. exigua treated with methoxyfenozide. mdpi.comnih.gov RNA interference (RNAi)-mediated silencing of EcRA significantly increased the mortality of larvae exposed to methoxyfenozide, confirming the gene's role in the insecticide's toxic effect. mdpi.comnih.govcabidigitallibrary.org
In the rice stem borer, Chilo suppressalis, transcriptome profiling of resistant strains identified six overexpressed P450 genes (CYP321F3, CYP6CV5, CYP9A68, CYP6AB45, CYP324A12, and CYP6SN2). nih.gov Subsequent functional analysis confirmed that the overexpression of CYP321F3 confers resistance to methoxyfenozide. nih.gov
Genomic and transcriptomic analyses in the fall armyworm, Spodoptera frugiperda, have also been employed to understand the evolution of pesticide resistance, highlighting the expansion of detoxification-related gene families. plos.orgoup.com
Microarray analysis and qPCR have been used to identify and validate the overexpression of specific detoxification genes, such as cytochrome P450s and esterases, in various insecticide-resistant mosquito strains. wellcomeopenresearch.orgplos.org
These transcriptomic studies provide a global view of the changes in gene expression that occur in response to insecticide pressure and are instrumental in pinpointing specific genes for further functional characterization.
Emerging Research Applications and Future Directions for Methoxyfenozide D3
Development of Multi-Residue Analytical Methods Incorporating Methoxyfenozide-d3
The accurate quantification of pesticide residues in environmental and food samples is essential for regulatory monitoring and risk assessment. Multi-residue analytical methods (MRMs) are designed to detect and quantify hundreds of different pesticides simultaneously. lcms.cz The development and validation of these complex methods heavily rely on the use of stable isotope-labeled internal standards, such as this compound.
This compound serves as an ideal internal standard for the analysis of its non-labeled parent compound, methoxyfenozide (B170004). Because it is chemically identical to methoxyfenozide but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during sample extraction, cleanup, and chromatographic separation. This co-elution allows for the correction of matrix effects and variations in instrument response, which are significant challenges in complex matrices like fruits, vegetables, and soil. researchgate.net
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for these analyses. lcms.czresearchgate.net In this method, specific precursor-to-product ion transitions are monitored for both the analyte (methoxyfenozide) and the internal standard (this compound). researchgate.net The ratio of the analyte signal to the internal standard signal is used for quantification, ensuring high precision and accuracy. The use of deuterated standards like this compound is a key component of robust methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which is widely used for pesticide residue analysis in various matrices. epa.gov The development of databases containing the mass spectral information for hundreds of pesticides, including their deuterated analogues, facilitates the rapid setup of analytical methods. lcms.cz
| Parameter | Matrix | Methodology | Limit of Quantitation (LOQ) | Average Recovery (%) | Reference |
|---|---|---|---|---|---|
| Methoxyfenozide | Fruits, Vegetables, Mint | LC-MS/MS | 0.010 - 0.050 ppm | 97 ± 10 | researchgate.net |
| Methoxyfenozide | Water | HPLC-UV | 0.012 ppm | 83.5 - 110.3 | nih.gov |
| Methoxyfenozide | Soil | HPLC-UV | 0.024 ppm | 98.1 - 102.8 | nih.gov |
| General Pesticides | Liver | LC-MS/MS, GC-MS/MS | 0.4 - 20 ng/g | Not Specified | mdpi.com |
Application in High-Throughput Screening and Omics-Based Methodologies
High-throughput screening (HTS) allows researchers to test thousands of chemical compounds for biological activity in a short period, accelerating the discovery of new drugs and pesticides. alitheagenomics.comrecipharm.com In the context of insecticide development, HTS can be used to identify new ecdysone (B1671078) receptor agonists, the class of insecticides to which methoxyfenozide belongs. ugent.be this compound is invaluable in the analytical phase of these screens. Once "hits" are identified, precise quantification is needed to determine their potency and efficacy. By adding this compound as an internal standard to the samples generated from HTS assays, researchers can use LC-MS/MS to rapidly and accurately quantify the concentration of the parent compound, a crucial step in establishing dose-response relationships. alitheagenomics.com
Furthermore, the field of "omics" (genomics, proteomics, metabolomics) provides a holistic view of the biological changes within an organism in response to a chemical stressor. mdpi.com In insecticide research, omics approaches are used to understand the molecular mechanisms of action and resistance. mdpi.com this compound can be used in metabolomics studies to trace the metabolic fate of methoxyfenozide. By exposing an insect to the labeled compound, scientists can track the formation of various metabolites, helping to elucidate detoxification pathways. escholarship.org This information is critical for understanding how insects break down the insecticide and can provide insights into resistance mechanisms. mdpi.com
| Methodology | Application Area | Role of this compound | Outcome | Reference |
|---|---|---|---|---|
| High-Throughput Screening (HTS) | Insecticide Discovery | Internal standard for quantifying hit compounds | Accurate determination of compound potency and efficacy | ugent.be, alitheagenomics.com |
| Metabolomics | Mechanism of Action Studies | Labeled tracer to follow metabolic pathways | Identification of detoxification products and pathways | mdpi.com, escholarship.org |
| Proteomics | Resistance Studies | Standard for quantifying parent compound levels in comparative assays | Correlation of protein expression with insecticide metabolism rates | mdpi.com |
Innovative Tracer Studies for Bioavailability and Environmental Dynamics
Understanding the environmental fate and bioavailability of pesticides is crucial for assessing their ecological impact. Tracer studies using stable isotope-labeled compounds like this compound offer a powerful way to track the movement, degradation, and uptake of pesticides in the environment. When this compound is introduced into a system (e.g., a soil column or an aquatic environment), it can be definitively distinguished from any pre-existing, non-labeled methoxyfenozide.
This allows for precise measurements of key environmental parameters such as dissipation rates and half-lives (DT50). For example, studies on the non-labeled compound have determined the half-life of methoxyfenozide in crops like litchi and longan to be between 5.1 and 5.7 days. nih.govresearchgate.net In water, its half-life was found to be approximately 3.03 days under laboratory conditions. nih.gov Using this compound in similar studies would eliminate ambiguity and provide more accurate data, especially in field scenarios where background levels of the pesticide might exist. unit.no These tracer studies can also quantify the bioavailability of the insecticide to target and non-target organisms, providing critical data for ecological risk assessments.
| Matrix | Half-Life (DT50) | Study Conditions | Advantage of Using this compound | Reference |
|---|---|---|---|---|
| Litchi | 5.13 - 5.33 days | Field Application | Accurate tracking, distinguishing from prior applications | nih.gov |
| Longan | 5.33 - 5.73 days | Field Application | Precise quantification of degradation pathways | nih.gov, researchgate.net |
| Water | 3.03 days | Laboratory Conditions | Unambiguous measurement of dissipation in complex media | nih.gov |
| Soil | Persistence can be long depending on climate | Field Conditions | Clear differentiation between new and aged residues | unit.no |
Advanced Computational Modeling and Simulation Incorporating Deuterated Data
Computational modeling and molecular dynamics (MD) simulations are increasingly used to predict the behavior of chemical compounds, including their interaction with biological targets. researchgate.net These models can simulate the binding of an insecticide like methoxyfenozide to the ecdysone receptor in insects. fao.org The accuracy of these simulations, however, depends on the quality of the input data.
Experimental data derived from studies using this compound can provide crucial validation points for these computational models. For instance, the metabolic rates of methoxyfenozide determined through tracer studies with the deuterated form can be used to refine models of insecticide metabolism. If a simulation predicts a certain metabolic pathway, the presence and quantity of specific metabolites identified in a this compound study can confirm or refute the model's prediction. researchgate.net This synergy between empirical, deuterated data and theoretical models allows for the development of more predictive and accurate simulations of an insecticide's behavior at a molecular level, aiding in the design of more effective and selective next-generation pesticides.
Role of this compound in Insecticide Resistance Management Strategies
Insecticide resistance is a major threat to sustainable agriculture and public health. croplife.org.aucroplife.org.au Resistance management strategies aim to slow the evolution of resistance by understanding its underlying mechanisms. croplife.org.au One of the most common mechanisms is enhanced metabolic detoxification, where resistant insects produce higher levels of enzymes, such as cytochrome P450 monooxygenases (P450s), that break down the insecticide. nih.govbiorxiv.org
This compound is a vital analytical tool for studying these resistance mechanisms. To confirm metabolic resistance, researchers compare the rate of insecticide detoxification in resistant and susceptible insect strains. nih.gov By treating insects from both strains with this compound and measuring the amount of the parent compound remaining over time, scientists can precisely quantify differences in metabolic activity. nih.gov For example, a study on Spodoptera littoralis found that a resistant strain had a 2.1-fold higher monooxygenase activity compared to a susceptible strain, which was a key factor in its fivefold resistance to methoxyfenozide. nih.gov The use of this compound as an internal standard in such assays ensures the accuracy of these quantitative comparisons, which are fundamental to diagnosing the specific type of resistance and developing effective management strategies, such as rotating insecticides with different modes of action. croplife.org.aucicr.org.in
| Pest Species | Resistance Mechanism | Key Finding | Role of this compound | Reference |
|---|---|---|---|---|
| Spodoptera littoralis | Metabolic (Cytochrome P450 Monooxygenase) | Resistant strain had 2.1x higher monooxygenase activity. | Internal standard for accurately quantifying methoxyfenozide levels in metabolism assays. | nih.gov |
| General Lepidoptera | Target-site insensitivity, Metabolic detoxification | Resistance development is an ongoing threat requiring monitoring. | Enables precise monitoring of resistance phenotype frequencies through accurate residue quantification. | cicr.org.in |
| Cydia pomonella | Metabolic (P450s, GSTs, ABC transporters) | Overexpression of detoxification enzymes is a common resistance mechanism. | Standard for quantifying parent compound in studies linking gene expression (RNAi) to detoxification capacity. | biorxiv.org |
Q & A
Q. What methodologies are recommended for synthesizing and characterizing Methoxyfenozide-d3 in laboratory settings?
Synthesis of deuterated compounds like this compound typically involves isotopic exchange or incorporation of deuterium at specific molecular positions. Key steps include:
- Deuteration : Use of deuterated precursors (e.g., D₂O, deuterated solvents) under controlled conditions to replace hydrogen atoms with deuterium at targeted sites .
- Purification : Chromatographic techniques (HPLC, GC) to isolate the deuterated compound from non-deuterated byproducts.
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) to verify isotopic purity (>98% deuterium incorporation) .
Q. How can researchers validate the purity and stability of this compound in experimental preparations?
Methodological validation includes:
- Analytical Consistency : Triplicate analyses using LC-MS/MS to ensure batch-to-batch consistency and rule out isotopic dilution effects.
- Stability Testing : Accelerated degradation studies under varying pH, temperature, and light conditions to assess compound integrity. Reference standard comparisons are critical for identifying degradation products .
- Data Cross-Verification : Use of internal standards (e.g., non-deuterated Methoxyfenozide) to detect contamination or isotopic interference .
Q. What safety protocols are essential for handling this compound in laboratory environments?
Safety measures derived from deuterated compound guidelines include:
- Personal Protective Equipment (PPE) : Lab coats, gloves, and goggles to prevent skin/eye contact.
- Ventilation : Use of fume hoods to minimize inhalation of aerosols or dust.
- Waste Disposal : Compliance with institutional protocols for deuterated organic waste, emphasizing segregation from non-hazardous materials .
Advanced Research Questions
Q. How can this compound be optimized as an internal standard for quantifying non-deuterated analogs in LC-MS/MS studies?
Methodological considerations:
- Ionization Efficiency : Match solvent systems and ionization sources (e.g., ESI vs. APCI) between the deuterated standard and target analyte to minimize matrix effects.
- Retention Time Alignment : Adjust chromatographic conditions (e.g., gradient elution) to ensure co-elution of deuterated and non-deuterated forms, reducing quantification errors .
- Calibration Curves : Validate linearity across physiologically relevant concentration ranges (e.g., 1 ng/mL–1000 ng/mL) with R² > 0.99 .
Q. What experimental designs mitigate isotopic interference when using this compound in metabolic pathway studies?
Strategies include:
- High-Resolution MS : Employ HRMS (e.g., Orbitrap) to distinguish between deuterated metabolites and endogenous isobars.
- Tracer Studies : Combine this compound with ¹³C or ¹⁵N labels to track multiple metabolic nodes simultaneously.
- Control Groups : Include non-deuterated controls to isolate background signals and validate isotopic fidelity .
Q. How should researchers address contradictions in stability data for this compound under varying storage conditions?
Analytical steps for resolving discrepancies:
- Condition-Specific Stability Assays : Test short-term (24–72 hr) vs. long-term (>6 months) stability in solvents (e.g., DMSO, methanol) at −20°C vs. −80°C.
- Statistical Modeling : Use ANOVA or mixed-effects models to identify significant degradation factors (e.g., temperature fluctuations, freeze-thaw cycles).
- Peer Review : Cross-validate findings with independent labs to rule out instrument-specific artifacts .
Q. What frameworks guide the design of dose-response studies using this compound in ecotoxicological research?
Key frameworks include:
- PICO (Population, Intervention, Comparison, Outcome) : Define test organisms (e.g., Daphnia magna), exposure concentrations, and endpoints (e.g., LC₅₀, gene expression changes).
- Dose-Response Modeling : Fit data to log-logistic or probit models using software like R/BMDExpress to estimate toxicity thresholds.
- Replication : Triplicate experiments with blinded analysis to reduce observer bias .
Methodological Notes
- Data Tables : Include raw stability data (e.g., % recovery at different storage times) and statistical outputs (e.g., p-values for degradation factors) in appendices .
- Conflict Resolution : Transparently report contradictory findings (e.g., conflicting LC₅₀ values) and propose mechanistic hypotheses (e.g., solvent-dependent degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
